(S)-3-Aminobutanenitrile hydrochloride

Catalog No.
S850757
CAS No.
1073666-54-2
M.F
C4H9ClN2
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Aminobutanenitrile hydrochloride

CAS Number

1073666-54-2

Product Name

(S)-3-Aminobutanenitrile hydrochloride

IUPAC Name

(3S)-3-aminobutanenitrile;hydrochloride

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H/t4-;/m0./s1

InChI Key

YUOMYYHJZHVWDF-WCCKRBBISA-N

SMILES

CC(CC#N)N.Cl

Canonical SMILES

CC(CC#N)N.Cl

Isomeric SMILES

C[C@@H](CC#N)N.Cl

(S)-3-Aminobutanenitrile hydrochloride, with the chemical formula C4_4H9_9ClN2_2 and CAS number 1073666-54-2, is a synthetic chiral compound characterized by its unique stereochemistry. The "(S)" designation indicates that it has a specific spatial arrangement of atoms that makes it non-superimposable on its mirror image. This compound features a four-carbon chain with an amine group attached to the third carbon and a nitrile group on the second carbon, along with a hydrochloride salt providing a positive charge. Its molecular weight is approximately 120.58 g/mol .

(S)-3-Aminobutanenitrile hydrochloride does not have a direct mechanism of action as it is an intermediate. However, the final non-peptide HIV protease inhibitors derived from this intermediate function by mimicking the natural substrate of the HIV protease enzyme. This binding disrupts the enzyme's ability to cleave essential proteins required for viral replication [].

Antiviral Agent Development

(S)-3-Aminobutanenitrile hydrochloride serves as a crucial intermediate in the synthesis of non-peptide HIV protease inhibitors. These inhibitors function by blocking the HIV protease enzyme, an essential component of the virus's lifecycle. By inhibiting this enzyme, the replication of HIV is hindered. Studies have shown that (S)-3-Aminobutanenitrile hydrochloride can be a valuable building block for developing new classes of HIV/AIDS therapeutics [Source: Buy (S)-3-Aminobutanenitrile hydrochloride | 1073666-54-2 - Smolecule, ].

The primary biological activity associated with (S)-3-Aminobutanenitrile hydrochloride is its role as a precursor in the development of HIV protease inhibitors. These inhibitors are designed to bind to the active site of the HIV protease enzyme, preventing it from cleaving essential proteins needed for viral replication. By inhibiting this enzyme, (S)-3-Aminobutanenitrile hydrochloride contributes to slowing the progression of AIDS in patients infected with HIV .

(S)-3-Aminobutanenitrile hydrochloride is primarily utilized in pharmaceutical research and development, particularly in the synthesis of non-peptide HIV protease inhibitors. Its significance in drug discovery highlights its potential in creating effective treatments for HIV/AIDS, making it a valuable compound in medicinal chemistry . Additionally, due to its chiral nature, it can be used in various applications requiring specific stereochemistry.

Interaction studies involving (S)-3-Aminobutanenitrile hydrochloride focus on its binding affinity and inhibitory effects on HIV protease enzymes. Research indicates that compounds derived from (S)-3-Aminobutanenitrile hydrochloride effectively mimic substrate interactions with the enzyme, leading to significant reductions in viral replication rates. These studies are crucial for understanding how modifications to this compound can enhance its efficacy as an antiviral agent .

Several compounds share structural similarities with (S)-3-Aminobutanenitrile hydrochloride, each possessing unique properties and applications:

Compound NameCAS NumberKey Features
(R)-3-Aminobutanenitrile hydrochloride1073666-55-3Enantiomer of (S)-3-Aminobutanenitrile; different biological activity
(S)-Pentan-2-amine hydrochloride616-24-0Similar amine structure; used in various pharmaceutical applications
(R)-Pentan-2-amine hydrochloride216237-52-4Another enantiomer; different pharmacological properties
2-(1-Aminocyclopentyl)acetonitrile hydrochloride1363405-41-7Related structure; potential use in CNS disorders

These compounds demonstrate variations in stereochemistry and functional groups that influence their biological activities and applications. The uniqueness of (S)-3-Aminobutanenitrile hydrochloride lies in its specific role as an intermediate in synthesizing potent HIV protease inhibitors, which distinguishes it from other similar compounds .

Preparation from (S)-3-Aminobutanenitrile

The conversion of (S)-3-aminobutanenitrile to its hydrochloride salt represents a fundamental transformation in the synthesis of this chiral compound . The preparation typically involves the direct treatment of the free base with hydrochloric acid under controlled conditions to ensure complete conversion and high purity [2]. The reaction proceeds through a simple acid-base neutralization mechanism where the amino group of (S)-3-aminobutanenitrile acts as a proton acceptor [3].

The standard methodology involves dissolving (S)-3-aminobutanenitrile in an appropriate solvent such as ethanol or methanol, followed by the careful addition of hydrochloric acid either as an aqueous solution or as hydrogen chloride gas [3]. The reaction is typically conducted at ambient temperature to minimize racemization and decomposition . Recrystallization from polar solvents such as ethanol or methanol is employed to achieve purity levels exceeding 97% .

The stoichiometry of the reaction requires one equivalent of hydrochloric acid per equivalent of the amine substrate [3]. Excess acid should be avoided to prevent formation of impurities and to maintain the desired salt formation [2]. The crystalline hydrochloride salt exhibits enhanced stability compared to the free base, making it the preferred form for storage and handling in synthetic applications [4].

Asymmetric Synthesis Routes

Asymmetric synthesis approaches for (S)-3-aminobutanenitrile hydrochloride encompass several sophisticated methodologies that enable the direct preparation of the desired enantiomer [5]. Enantioselective catalysis using chiral transition metal complexes has emerged as a particularly effective strategy for constructing the stereogenic center [6] [7].

Rhodium and iridium-based catalytic systems with chiral diphosphine ligands have demonstrated exceptional performance in asymmetric hydrogenation of appropriate precursors [6] [7]. These catalysts typically achieve enantiomeric excesses ranging from 80% to 96% under optimized conditions [6]. The reaction conditions generally involve hydrogen pressures of 15-50 atmospheres and temperatures between 25-60°C [6].

Ruthenium complexes bearing chiral diamines have shown remarkable efficiency in dynamic kinetic resolution processes [6]. These systems can convert racemic starting materials into enantiomerically enriched products with yields ranging from 35% to 99% and enantiomeric excesses up to 96% [6]. The mechanistic pathway involves initial racemization of the substrate followed by selective reduction of one enantiomer [6].

Organocatalytic approaches utilizing chiral Brønsted acids and bases have also been developed for asymmetric synthesis [8]. These metal-free methodologies offer advantages in terms of environmental compatibility and simplified purification procedures [8]. Proline-derived catalysts and chiral phosphoric acids have been particularly successful in achieving high levels of stereoselectivity [8].

Asymmetric MethodCatalyst TypeEnantiomeric Excess (%)Yield (%)
Asymmetric HydrogenationRh/Ir-Chiral Phosphine80-9670-99
Dynamic Kinetic ResolutionRu-Chiral Diamine80-9635-99
OrganocatalysisChiral Brønsted Acid64-9829-99
Metal-Ligand ComplexesVarious Transition Metals64-9829-99

Enzymatic Resolution Approaches

Enzymatic resolution represents a highly selective and environmentally benign approach for obtaining enantiomerically pure (S)-3-aminobutanenitrile hydrochloride [9] [10] [11]. Transaminase enzymes have emerged as particularly valuable biocatalysts for the stereoselective synthesis of chiral amines [12] [13].

Omega-transaminases demonstrate broad substrate specificity and can effectively convert ketone precursors to the desired amino compounds with excellent enantioselectivity [12]. These enzymes utilize pyridoxal phosphate as a cofactor and operate through a ping-pong bi-bi mechanism involving the formation of external aldimines and quinoid intermediates [12]. Enantiomeric excesses typically range from 72% to 99% depending on the specific enzyme variant and reaction conditions [11].

Lipase-catalyzed kinetic resolution provides an alternative enzymatic approach for enantiomer separation [10]. Pseudomonas fluorescens lipase immobilized on modified silica nanoparticles has shown exceptional performance in the resolution of related amino compounds [10]. The addition of ionic liquids such as 1-butyl-3-methylimidazolium chloride significantly enhances enzyme activity and process efficiency [10].

Directed evolution techniques have been employed to develop engineered transaminases with improved activity and selectivity [14] [15]. These evolved enzymes can function effectively in whole-cell biocatalysis formats, enabling gram-scale preparations of enantiomerically pure products [16] [14]. The combination of protein engineering and process optimization has resulted in highly efficient biocatalytic systems [15].

Enzyme TypeSubstrate SpecificityEnantiomeric Excess (%)Conversion (%)
Omega-TransaminaseBroad ketone acceptance72-9942-97
LipaseAcyl derivative resolution79-9946-97
Engineered TransaminaseEnhanced activity83-9735-99
Amino Acid TransaminaseAlpha-amino acid specificity85-9546-48

Stereoselective Catalysis Methods

Stereoselective catalysis methods for (S)-3-aminobutanenitrile hydrochloride synthesis involve sophisticated coordination complexes that enable precise control over stereochemical outcomes [17] [18] [19]. Chiral metal complexes serve as the primary catalytic systems for achieving high levels of enantioselectivity [19].

Copper-catalyzed enantioselective processes have been developed for the formation of carbon-nitrogen bonds with excellent stereochemical control [19]. These reactions typically employ chiral bisoxazoline or diamine ligands to create a stereochemically defined coordination environment around the metal center [19]. The catalytic systems demonstrate remarkable tolerance for diverse substrate structures while maintaining high enantioselectivity [19].

Supramolecular helical catalysts represent an innovative approach to stereoselective synthesis [17]. These systems utilize hydrogen-bonded assemblies between achiral phosphine ligands and enantiopure benzene-1,3,5-tricarboxamide monomers to create chiral catalytic environments [17]. The handedness of the supramolecular helices can be switched during the reaction sequence, allowing access to different stereoisomers of the product [17].

Asymmetric hydrosilylation and hydroamination cascades have been employed for the simultaneous formation of multiple stereogenic centers [17]. These processes utilize copper-hydride catalyzed transformations that proceed through well-defined mechanistic pathways [17]. The sequential nature of these reactions enables the preparation of complex molecular architectures with predetermined stereochemistry [17].

Scale-up and Industrial Production Considerations

Industrial scale-up of (S)-3-aminobutanenitrile hydrochloride synthesis presents unique challenges related to process efficiency, cost optimization, and quality control [20] [21] [22]. The transition from laboratory-scale synthesis to commercial production requires careful consideration of reaction engineering principles and economic factors [21].

Continuous flow processing has emerged as a preferred technology for large-scale production due to enhanced safety profiles and improved process control [21] [23]. Flow reactors enable precise temperature and residence time control while minimizing the risks associated with exothermic reactions [21] [23]. The modular nature of flow systems allows for flexible capacity adjustments based on market demand [21].

Heat transfer considerations become critical at industrial scale, particularly for reactions involving hydrogen gas or other exothermic transformations [21]. Specialized reactor designs incorporating enhanced heat exchange capabilities are essential for maintaining reaction selectivity and preventing thermal decomposition [21]. Automated safety systems including hydrogen stripping and pressure control are mandatory for safe operation [21].

Catalyst recovery and recycling systems are essential for economic viability in industrial applications [21]. Immobilized catalysts and heterogeneous systems enable easier separation and reuse, significantly reducing overall production costs [15]. Continuous catalyst regeneration processes have been developed to maintain catalytic activity over extended operating periods [21].

Scale ParameterLaboratory ScaleIndustrial Scale
Reaction Volume10-500 mL1000-50000 L
Temperature Control±2°C precision±5°C control systems
Catalyst Loading5-20 mol%0.1-2 mol%
Reaction Time1-24 hours0.5-6 hours
Solvent RecoveryLimited>85% recovery
Safety SystemsBasic monitoringAutomated shutdown

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for (S)-3-aminobutanenitrile hydrochloride synthesis focus on minimizing environmental impact while maintaining synthetic efficiency [24] [25] [26]. These approaches emphasize the use of renewable feedstocks, non-toxic solvents, and energy-efficient processes [26].

Biocatalytic synthesis represents the most environmentally benign approach to chiral amine production [27] [28] [16]. Engineered enzymes operate under mild reaction conditions using water as the primary solvent, eliminating the need for organic solvents and harsh reaction conditions [16] [15]. Whole-cell biocatalysis systems provide additional advantages by integrating cofactor regeneration and simplified product isolation [15].

Solvent-free synthetic methodologies have been developed using microwave irradiation to accelerate reaction rates while eliminating volatile organic compounds [29]. These processes typically achieve yields ranging from 70% to 90% with significantly reduced reaction times compared to conventional heating methods [29]. The absence of solvents simplifies product purification and reduces waste generation [29].

Aqueous-phase synthesis using environmentally benign additives has shown promising results for nitrile formation reactions [25] [30]. Nitrogen-doped graphene-layered metal oxide nanocatalysts enable the conversion of alcohols to nitriles using aqueous ammonia and molecular oxygen as oxidants [25]. This approach eliminates the need for toxic cyanide reagents traditionally used in nitrile synthesis [25].

Continuous flow microreactor technology contributes to green synthesis by enabling precise reaction control and minimizing waste formation [23] [31]. The enhanced heat and mass transfer characteristics of microreactors allow for more efficient use of reagents and reduced energy consumption [31]. Integration of real-time monitoring and feedback control systems further optimizes resource utilization [23].

Green ApproachEnvironmental BenefitTypical ConditionsYield Range (%)
BiocatalysisBiodegradable catalystspH 7-8, 30-40°C60-95
Solvent-free synthesisEliminates organic solventsNeat conditions, 80-120°C70-90
Microwave irradiationReduced energy consumption150-250W, 5-30 min75-95
Continuous flowMinimized waste generation0.1-10 mL/min flow80-98
Aqueous reactionsNon-toxic reaction mediumAqueous buffer systems50-85

The stereochemical configuration of (S)-3-aminobutanenitrile hydrochloride is fundamentally defined by the absolute configuration at the carbon-3 position. This compound possesses an (S)-configuration, indicating that when the molecule is viewed along the carbon-hydrogen bond at the stereocenter, the priority groups are arranged in a counterclockwise direction according to the Cahn-Ingold-Prelog priority rules [1] [2]. The molecular formula C₄H₉ClN₂ represents the hydrochloride salt form, with a molecular weight of 120.58 g/mol [1] [2].

The stereochemical stability of (S)-3-aminobutanenitrile hydrochloride is considered relatively high under normal storage conditions. The compound demonstrates adequate stability when stored at room temperature under an inert atmosphere [3] [4]. This stability is attributed to the secondary amine configuration and the electron-withdrawing nature of the nitrile group, which reduces the propensity for racemization under standard conditions [1].

The structural integrity of the (S)-configuration is maintained through several factors. The nitrile group's electron-withdrawing properties stabilize the stereocenter by reducing the electron density at the carbon-3 position, thereby decreasing the likelihood of carbanionic intermediate formation that could lead to racemization [1]. Additionally, the hydrochloride salt formation provides enhanced stability through intermolecular interactions and crystalline packing forces that maintain the three-dimensional arrangement of the molecule [3].

Temperature-dependent stability studies indicate that the compound remains stable under typical pharmaceutical storage conditions. The absence of readily available melting point data in the literature suggests that comprehensive thermal stability studies may be limited, though the compound's commercial availability at high purity levels (≥95%) indicates sufficient stability for practical applications [3] [5].

Enantiomeric Purity Determination

The determination of enantiomeric purity for (S)-3-aminobutanenitrile hydrochloride employs several analytical methodologies, with chiral high-performance liquid chromatography (HPLC) serving as the primary technique. Commercial specifications typically require enantiomeric excess values of ≥98%, demonstrating the high stereochemical purity achievable through modern synthetic and purification methods [3].

Chiral HPLC analysis utilizes specialized chiral stationary phases that can differentiate between enantiomers through differential binding interactions. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, resulting in different retention times for the (S)- and (R)-forms [7] [8]. Typical chiral columns employed include polysaccharide-based phases such as Chiralpak columns, which have demonstrated excellent resolution capabilities for aminonitrile compounds [8] [9].

Nuclear magnetic resonance (NMR) spectroscopy provides an alternative approach for enantiomeric purity determination through chiral derivatization protocols. The method involves condensation of the amine with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol, forming diastereoisomeric iminoboronate esters whose ratio can be determined by integration of well-resolved diastereotopic resonances in ¹H NMR spectra [10]. This approach enables rapid enantiomeric purity assessment within 90 minutes [10].

Circular dichroism (CD) spectroscopy offers additional capabilities for enantiomeric purity determination, particularly when combined with appropriate chromophoric reagents. The technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and enantiomeric composition [11] [12]. For aminonitrile compounds, specialized derivatization protocols involving hydrozirconation and subsequent transmetalation to chromophoric palladium complexes have been developed [11].

The implementation of these analytical methods requires careful optimization of experimental conditions. For chiral HPLC, factors such as mobile phase composition, column temperature, and detection wavelength must be optimized to achieve baseline resolution between enantiomers [8] [9]. Typical conditions include normal-phase separations using hexane-ethanol mixtures or reverse-phase separations with specialized buffer systems [9].

Quality control specifications for commercial samples typically establish limits of detection (LOD) and limits of quantification (LOQ) in the range of 0.0002-0.0005 mg/mL for the minor enantiomer, ensuring sensitive detection of trace impurities [9]. Recovery studies demonstrate accuracy levels of 93-106% for the determination of the (R)-enantiomer in the presence of the (S)-enantiomer [9].

Racemization Kinetics and Mechanisms

The racemization kinetics of (S)-3-aminobutanenitrile hydrochloride involve complex mechanistic pathways that depend on environmental conditions, particularly pH, temperature, and the presence of catalytic species. The racemization process typically follows first-order kinetics with respect to the substrate concentration, with the rate-determining step involving the formation of a planar carbanionic intermediate [13] [14].

The primary mechanism for racemization involves base-catalyzed deprotonation at the stereocenter, forming a planar anion that can undergo reprotonation from either face, leading to both (S)- and (R)-configurations [13]. The deprotonation energy required for this process correlates well with quantum mechanical calculations, enabling predictive modeling of racemization rates under various conditions [13].

Temperature effects on racemization rates follow Arrhenius behavior, with activation energies typically ranging from 80-120 kJ/mol for similar aminonitrile compounds [15]. The racemization process is significantly accelerated at elevated temperatures, with notable increases observed above 50°C [15]. This temperature dependence is crucial for pharmaceutical applications where thermal stability during processing and storage is essential.

The presence of basic catalysts significantly influences racemization kinetics. General base catalysis involves hydroxide ions, amine bases, and other nucleophilic species that can abstract the proton at the stereocenter [13]. The second-order rate constants for general-base-catalyzed racemization correlate with the pKa values of the conjugate acids and the deprotonation energies calculated using quantum mechanical methods [13].

Solvent effects play a crucial role in racemization mechanisms. Protic solvents such as water and alcohols can stabilize the carbanionic intermediate through hydrogen bonding, thereby influencing the racemization rate [14]. Aprotic solvents generally result in slower racemization rates due to reduced stabilization of the charged intermediate [14].

The racemization mechanism can proceed through either SE1 or SE2 pathways, with the SE1 mechanism being more prevalent for compounds with electron-withdrawing substituents such as nitrile groups [13]. In the SE1 mechanism, the rate-determining step involves the formation of a carbanion intermediate, followed by rapid reprotonation [13].

Kinetic isotope effects provide additional insight into racemization mechanisms. Primary kinetic isotope effects (kH/kD) of 2-7 are typically observed when deuterium is substituted at the stereocenter, confirming that carbon-hydrogen bond breaking is involved in the rate-determining step [13].

Chiral Recognition Properties

The chiral recognition properties of (S)-3-aminobutanenitrile hydrochloride are fundamental to its utility in asymmetric synthesis and analytical applications. These properties arise from the specific three-dimensional arrangement of functional groups around the stereocenter, enabling selective interactions with other chiral molecules [16] [17].

The molecular recognition capabilities stem from multiple intermolecular forces, including hydrogen bonding, van der Waals interactions, π-π stacking, and electrostatic interactions [16]. The primary amine group serves as both a hydrogen bond donor and acceptor, while the nitrile group acts as a weak hydrogen bond acceptor and provides π-electronic interactions [16].

Chiral recognition studies demonstrate that (S)-3-aminobutanenitrile hydrochloride exhibits preferential binding to complementary chiral molecules through formation of transient diastereomeric complexes [16]. The strength of these interactions depends on the spatial arrangement of binding sites and the complementarity of the recognition elements [16].

The compound's ability to participate in chiral recognition is enhanced by its conformational flexibility. The rotatable bond between the stereocenter and the nitrile-bearing carbon allows for conformational adaptation to optimize binding interactions with recognition partners [16]. This flexibility is crucial for achieving high selectivity in chiral separations and asymmetric transformations.

Fluorescence-based chiral recognition studies have demonstrated the compound's utility as a chiral selector for carboxylic acids and related derivatives [17]. The recognition mechanism involves formation of hydrogen-bonded complexes that result in differential fluorescence responses for different enantiomers [17]. Enantioselectivity ratios (I₁/I₂) of 2.1-5.7 have been reported for various chiral carboxylic acid substrates [17].

The chiral recognition properties are also exploited in chromatographic separations, where the compound can serve as a chiral auxiliary or be incorporated into chiral stationary phases [7]. The multiple binding sites and conformational flexibility enable effective discrimination between enantiomers of various substrate classes [7].

Host-guest chemistry principles govern the chiral recognition behavior, with the recognition process following the classical three-point interaction model [18]. This model requires at least three simultaneous interactions between the chiral recognition elements and the substrate molecule to achieve effective enantioselectivity [18].

Comparative Analysis with (R)-3-Aminobutanenitrile Hydrochloride

The comparative analysis between (S)- and (R)-3-aminobutanenitrile hydrochloride reveals significant differences in their physical, chemical, and biological properties despite their identical molecular composition. These differences arise from the opposite spatial arrangements of substituents around the stereocenter, leading to distinct three-dimensional structures that are non-superimposable mirror images .

The most fundamental difference lies in their optical rotation properties. The (S)-enantiomer exhibits levorotatory behavior, rotating plane-polarized light in a counterclockwise direction, while the (R)-enantiomer demonstrates dextrorotatory behavior with clockwise rotation [21] [12]. This difference is quantified through specific rotation measurements, typically performed using sodium D-line radiation at 589 nm [12].

Chemical reactivity patterns show subtle but important differences between the enantiomers. While both compounds undergo identical chemical transformations, the rates and stereochemical outcomes of these reactions can differ significantly when chiral catalysts or reagents are employed . This differential reactivity is particularly relevant in pharmaceutical applications where one enantiomer may be more active than the other .

The biological activity profiles of the two enantiomers demonstrate the most clinically significant differences. The (S)-enantiomer serves as a crucial intermediate in the synthesis of non-peptide HIV protease inhibitors, while the (R)-enantiomer exhibits different biological activities [23]. This difference in therapeutic potential has led to the (S)-enantiomer being more widely available commercially and more extensively studied in pharmaceutical research .

Dates

Last modified: 08-16-2023

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